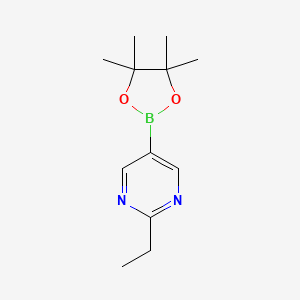
2-Bromo-3,4,5-trichloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4,5-trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N . Its CAS number is 1330061-11-4 . This compound belongs to the class of halogenated pyridines and exhibits interesting properties due to its unique substitution pattern. It is commonly used in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of 2-Bromo-3,4,5-trichloropyridine involves halogenation of the parent pyridine ring. Various methods exist for its preparation, including halogen exchange reactions, nucleophilic substitution, or direct halogenation of the pyridine core. Researchers have explored different synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4,5-trichloropyridine consists of a pyridine ring with three chlorine atoms (at positions 3, 4, and 5) and one bromine atom (at position 2). The arrangement of halogens significantly influences its reactivity and physical properties. The compound’s 3D structure can be visualized using computational modeling tools .
Chemical Reactions Analysis
2-Bromo-3,4,5-trichloropyridine participates in various chemical reactions due to its halogen substituents. Some notable reactions include nucleophilic substitutions, cross-coupling reactions, and metal-catalyzed transformations. Researchers have explored its utility in the synthesis of biologically active compounds and functional materials .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-3,4,5-trichloropyridine serves as a versatile intermediate in organic synthesis. Its reactivity allows for various functional group transformations and cross-coupling reactions, such as the Suzuki reaction . This enables the creation of complex molecules for further application in medicinal chemistry and material science.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to synthesize small molecule libraries that can be screened for biological activity. It’s particularly useful in the development of new pharmaceuticals due to its ability to easily undergo nucleophilic substitution reactions, leading to a variety of biologically active heterocycles .
Agriculture
The halogenated pyridine structure of 2-Bromo-3,4,5-trichloropyridine is key in the synthesis of agrochemicals. It’s used to create compounds with potential applications as herbicides, insecticides, and fungicides, contributing to crop protection strategies .
Material Science
In material science, this compound is used to develop new materials with specific electronic or photonic properties. Its halogenated nature makes it a candidate for creating advanced polymers and coatings with unique characteristics, such as increased resistance to degradation .
Environmental Science
2-Bromo-3,4,5-trichloropyridine is also explored for environmental applications, particularly in the development of sensors and detectors for environmental pollutants. Its chemical structure can be tailored to interact with specific contaminants, aiding in their identification and quantification .
Biochemistry
In biochemistry research, 2-Bromo-3,4,5-trichloropyridine is used as a building block for synthesizing compounds that can mimic or interfere with natural biochemical processes. This is crucial for understanding disease mechanisms and developing therapeutic agents .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is likely that the compound interacts with its targets through halogen bonding, given the presence of bromine and chlorine atoms in its structure .
Biochemical Pathways
It is known that halogenated pyridines, such as this compound, are often involved in various biological processes due to their reactivity .
Pharmacokinetics
The compound’s logp value of 380430 suggests it may have good cell permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4,5-trichloropyridine. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and inhalation of the compound, indicating that its action may be influenced by its physical state and the method of exposure .
Direcciones Futuras
Researchers should explore the potential applications of 2-Bromo-3,4,5-trichloropyridine in drug discovery, materials science, and catalysis. Investigating its reactivity with various nucleophiles and metal complexes could lead to novel synthetic methodologies. Additionally, understanding its biological interactions and toxicity profiles is crucial for safe handling and environmental considerations .
For more technical details, refer to the Certificate of Analysis (COA) provided by Synthonix Corporation . If you need further assistance, feel free to reach out to our Technical Service team, who can provide expert guidance in various scientific domains .
Propiedades
IUPAC Name |
2-bromo-3,4,5-trichloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRAKJGPYXVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743150 |
Source


|
| Record name | 2-Bromo-3,4,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5-trichloropyridine | |
CAS RN |
1330061-11-4 |
Source


|
| Record name | 2-Bromo-3,4,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)






